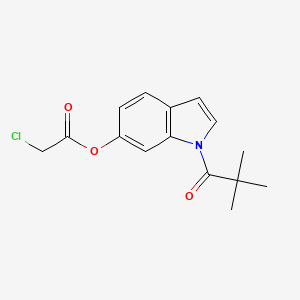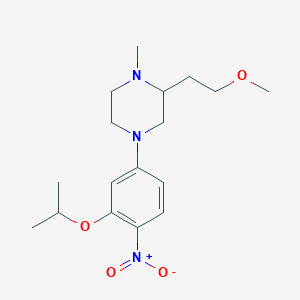
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a benzaldehyde derivative, characterized by the presence of a benzyloxy group at the 2-position and a methyl group at the 6-position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-6-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 2-Benzyloxy-6-methylbenzoic acid
Reduction: 2-Benzyloxy-6-methylbenzyl alcohol
Substitution: Products vary based on the nucleophile used
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR is utilized in several scientific research fields:
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.
Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR depends on its specific application. In chemical reactions, the aldehyde group typically acts as an electrophile, participating in nucleophilic addition or substitution reactions. The benzyloxy group can influence the reactivity of the molecule by stabilizing intermediates or transition states through resonance effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzyloxy-2-hydroxybenzaldehyde
- 3-(4-Methyl-3-pyridinyl)benzaldehyde
- (S)-4-(2-Methylbutoxy)benzaldehyde
Uniqueness
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and interactions. The presence of both a benzyloxy and a methyl group on the benzene ring provides distinct steric and electronic properties compared to other benzaldehyde derivatives.
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-methyl-6-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-12-6-5-9-15(14(12)10-16)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clave InChI |
MSZCYCMKKZUHRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]methanesulfonamide](/img/structure/B8542984.png)
![4-(2,3-dihydroxy-propyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8542990.png)


![5-t-Butoxycarbonyl-2-methyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B8543019.png)


![N-(3-Methylbutyl)-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8543030.png)



![1-tert-Butyl-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B8543068.png)


